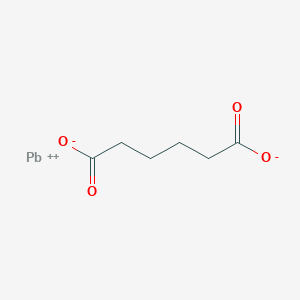

Hexanedioate;lead(2+)

Description

Hexanedioate;lead(2+) (Pb(C₆H₈O₄)) is a lead(II) salt of adipic acid (hexanedioic acid). Lead carboxylates generally exhibit coordination chemistry influenced by the carboxylate ligand’s chain length and branching. These compounds are often used in catalysis, polymer stabilization, and materials science due to their thermal stability and solubility in organic solvents .

Properties

IUPAC Name |

hexanedioate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.Pb/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDZCVOHXFLTPM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724986 | |

| Record name | hexanedioate;lead(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20641-90-1 | |

| Record name | hexanedioate;lead(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Hexanedioic Acid (Adipic Acid)

Hexanedioic acid is a key precursor for hexanedioate salts, including lead(II) hexanedioate. Its preparation is well-established industrially and involves several methods:

Oxidation of Cyclohexanone/Cyclohexanol Mixture (KA Oil):

The most common commercial method involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid. This process proceeds via nitrosation and cleavage of the cyclohexane ring, yielding hexanedioic acid alongside minor byproducts such as glutaric and succinic acids. Nitrous oxide is generated as a byproduct in approximately equimolar amounts to hexanedioic acid formed. This method is favored for its large-scale industrial viability and high yield.

Reaction highlights:

$$

\text{Cyclohexanol} + \text{HNO}3 \rightarrow \text{Cyclohexanone} + \text{HNO}2 + \text{H}_2\text{O}

$$

$$

\text{Cyclohexanone} + \text{NO}^+ \rightarrow \text{Nitrosated intermediate} \rightarrow \text{Hexanedioic acid}

$$

This method is widely used globally and is the backbone of adipic acid production for nylon and polyurethane industries.Hydrocarbonylation of Butadiene:

An alternative synthetic route involves the hydrocarboxylation of butadiene with carbon monoxide and water under catalytic conditions to form hexanedioic acid directly:

$$

\text{CH}2=CH-CH=CH2 + 2 \text{CO} + 2 \text{H}2\text{O} \rightarrow \text{HO}2\text{C}-(\text{CH}2)4-\text{CO}_2\text{H}

$$

This method offers a route from petrochemical feedstocks but is less commonly employed industrially.Oxidative Cleavage of Cyclohexene:

Another method includes the oxidative cleavage of cyclohexene using hydrogen peroxide, producing hexanedioic acid and water as the only byproduct, representing a greener alternative.

Preparation of Lead(II) Hexanedioate

The lead(II) salt of hexanedioic acid is prepared by direct reaction of hexanedioic acid or its soluble salts with lead(II) ions in aqueous or suitable solvent media.

Direct Salt Formation:

The typical approach involves mixing an aqueous solution of lead(II) salts such as lead(II) nitrate, lead(II) acetate, or lead(II) chloride with hexanedioic acid or its sodium/potassium salts. The lead(II) ions coordinate with the carboxylate groups of hexanedioate, precipitating lead(II) hexanedioate as a solid. The reaction can be represented as:

$$

\text{Pb}^{2+} + \text{(OOC-(CH}2)4-\text{COO)}^{2-} \rightarrow \text{Pb(OOC-(CH}2)4-\text{COO)}

$$

Control of pH (typically mildly acidic to neutral) and stoichiometry is critical to obtain pure crystalline products.Hydrothermal Synthesis:

Recent research demonstrates the use of hydrothermal methods to prepare lead coordination polymers involving hexanedioate ligands. In such methods, lead(II) salts, hexanedioic acid, and auxiliary ligands are dissolved in water, and the pH is adjusted (e.g., to 4–5 with NaOH). The mixture is sealed in Teflon-lined autoclaves and heated at elevated temperatures (e.g., 195°C) for several days. This results in crystalline lead-hexanedioate complexes with defined supramolecular structures. This method allows fine control over crystal morphology and coordination environment.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Conditions | Yield/Purity/Notes |

|---|---|---|---|

| Hexanedioic Acid from KA Oil | Oxidation of cyclohexanone/cyclohexanol with HNO3 | Ambient to elevated temp; multistep | High yield; nitrous oxide byproduct |

| Hydrocarbonylation of Butadiene | Reaction with CO and H2O under catalysis | Elevated pressure and temp | Alternative route; less common industrially |

| Oxidative Cleavage of Cyclohexene | Using H2O2 as oxidant | Mild temp; aqueous medium | Green chemistry approach |

| Lead(II) Hexanedioate Formation | Reaction of Pb(II) salts with hexanedioate ions | Aqueous solution; pH ~4–7 | Precipitation of solid salt; hydrothermal possible |

| Hydrothermal Synthesis | Sealed autoclave heating with ligands | ~195°C, days | Produces crystalline coordination polymers |

| Esterification of Hexanedioic Acid | Reaction with alcohols in presence of resin | 50–80°C, several hours | High purity monoesters for further processing |

Chemical Reactions Analysis

Types of Reactions

Hexanedioate;lead(2+) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various chlorofluorocarbon derivatives.

Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

Substitution: The chlorine and fluorine atoms in Hexanedioate;lead(2+) can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various chlorofluorocarbon derivatives, hydrocarbons, and halogenated compounds.

Scientific Research Applications

Industrial Applications

1. Polymer Production

- Nylon Manufacturing : Hexanedioate; lead(II+) is utilized in the production of nylon 6,6 through polycondensation reactions. The compound acts as a precursor, enhancing the properties of nylon, such as durability and resistance to wear.

- Polyurethane Foams : It is also involved in synthesizing polyurethane foams, which are widely used in furniture, automotive interiors, and insulation materials due to their lightweight and insulating properties.

2. Plasticizers

- Hexanedioate; lead(II+) serves as a plasticizer in various applications, improving the flexibility and workability of plastics. It is particularly beneficial in formulations requiring enhanced performance characteristics.

3. Coatings and Adhesives

- The compound finds usage in coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. Its incorporation into formulations can enhance the durability of products exposed to harsh conditions.

Environmental Considerations

Despite its industrial utility, the use of hexanedioate; lead(II+) raises environmental concerns due to the toxicity of lead compounds. Regulatory bodies have implemented guidelines for its use, emphasizing the need for careful handling and disposal to mitigate ecological risks.

Case Studies

Case Study 1: Nylon Production

A study conducted by Hwang et al. (2014) demonstrated that substituting traditional plasticizers with hexanedioate; lead(II+) significantly improved the tensile strength and thermal stability of nylon fibers. This research highlighted the potential for enhanced material performance while addressing sustainability concerns through reduced reliance on more harmful plasticizers.

Case Study 2: Polyurethane Foams

Research published in the Journal of Applied Polymer Science (2020) examined the effects of incorporating hexanedioate; lead(II+) into polyurethane foam formulations. The results indicated that foams produced with this compound exhibited superior mechanical properties compared to those made with conventional additives, making them suitable for high-performance applications in automotive and construction industries.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Nylon Production | Precursor for nylon 6,6 | Enhanced durability and wear resistance |

| Polyurethane Foams | Foam production | Lightweight and insulating properties |

| Coatings | Adhesives and protective coatings | Improved adhesion and durability |

Mechanism of Action

Comparison with Similar Compounds

Lead(II) Carboxylates

a. Lead(II) 2-ethylhexanoate (CAS 301-08-6)

- Structure: Pb²⁺ coordinated with two 2-ethylhexanoate anions.

- Physical Properties :

- Applications : Catalyst precursor in polyurethane foams, stabilizer in PVC.

- Safety : Highly toxic (acute toxicity via inhalation or ingestion), classified under EU CLP regulations .

b. Lead(2+) heptadecanoate (CAS 63399-94-0)

- Structure: Pb²⁺ with two heptadecanoate (C₁₇H₃₃COO⁻) ligands.

- Molecular Weight : 746.09 g/mol.

- Properties : Higher hydrophobicity due to long alkyl chains; used historically as a lubricant additive.

- Comparison : Longer alkyl chains reduce solubility in polar solvents compared to hexanedioate;lead(2+), but enhance thermal stability .

c. Hexanedioate;lead(2+) (Inferred Data)

- Structure : Likely a polymeric or dimeric structure due to adipic acid’s bifunctional carboxylate groups.

- Hypothesized Properties: Higher melting point than branched analogs (e.g., Lead(II) 2-ethylhexanoate). Potential use in cross-linked polymer networks due to dual carboxylate coordination.

Adipic Acid Derivatives

a. Dimethyl Hexanedioate (CAS 627-93-0)

- Structure : Diester of adipic acid (CH₃OOC-(CH₂)₄-COOCH₃).

- Physical Properties :

- Applications : Intermediate in polyester synthesis, plasticizer precursor.

- Contrast with Lead Salt: Non-toxic but lacks catalytic or stabilizing properties of lead carboxylates .

b. Bis(2-ethylhexyl) Hexanedioate (DOA)

- Structure : Branched ester (C₈H₁₇OOC-(CH₂)₄-COOCH₂CH(C₂H₅)C₄H₉).

- Applications : Plasticizer for PVC, improving flexibility at low temperatures.

- Key Difference: Unlike lead salts, DOA is non-metallic and migrates from polymers over time .

Data Table: Comparative Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | State (RT) | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| Hexanedioate;lead(2+) | - | ~443 (estimated) | - | Solid* | Polymers, catalysis* | High (lead exposure) |

| Lead(II) 2-ethylhexanoate | 301-08-6 | 493.56 | 1.56 | Viscous | PVC stabilizer, catalyst | High |

| Lead(2+) heptadecanoate | 63399-94-0 | 746.09 | - | Solid | Lubricant additive | High |

| Dimethyl Hexanedioate | 627-93-0 | 174.19 | - | Liquid | Polyester synthesis | Low |

| Bis(2-ethylhexyl) Hexanedioate | 103-23-1 | 370.57 | 0.92 | Liquid | PVC plasticizer | Low |

Research Findings and Trends

- Coordination Chemistry: Branched carboxylates (e.g., 2-ethylhexanoate) enhance solubility in non-polar media, whereas linear adipate may form rigid networks .

- Thermal Stability: Long-chain lead carboxylates (e.g., heptadecanoate) exhibit superior thermal stability compared to shorter-chain analogs, critical for high-temperature applications .

- Toxicity Concerns : All lead-based compounds pose significant environmental and health risks, necessitating strict handling protocols .

Biological Activity

Hexanedioate, commonly known as adipic acid, when complexed with lead(II) ions, forms a compound with distinct biological activities. Understanding the biological implications of this compound is crucial due to the toxicity associated with lead and its potential interactions with biological systems.

Hexanedioate (C6H10O4) is a dicarboxylic acid that serves various industrial applications, particularly in the synthesis of nylon and as a plasticizer. Its interaction with lead(II) ions can influence its solubility, stability, and biological activity. Lead(II) ions are known for their neurotoxic effects and can disrupt various metabolic processes in living organisms.

Biological Activity Spectrum

The biological activity of hexanedioate; lead(II) can be categorized into several areas:

Case Studies

- Lead Poisoning in Occupational Settings : A study highlighted the case of workers exposed to lead in manufacturing settings where hexanedioate was used as a plasticizer. Symptoms included neurological manifestations and elevated blood lead levels. The study emphasized the need for monitoring and potential chelation therapy in cases of significant exposure .

- Animal Studies : Research involving animal models exposed to hexanedioate; lead(II) has indicated altered behavior and cognitive function compared to controls. These studies suggest that the compound can exacerbate the neurotoxic effects of lead .

Research Findings

- Chelation Therapy : In cases of lead exposure, chelation therapy using agents such as succimer has been effective. The role of hexanedioate as a potential chelator remains under investigation, but preliminary findings suggest it may bind lead ions, reducing their bioavailability .

- Oxidative Stress Markers : Studies measuring oxidative stress markers in cells exposed to lead demonstrated increased levels when hexanedioate was present, indicating a potential synergistic effect that could enhance toxicity .

Data Table: Biological Effects of Hexanedioate; Lead(II)

Q & A

Q. What are the optimal methods for synthesizing lead(II) hexanedioate with high purity?

- Methodological Answer : Lead(II) hexanedioate can be synthesized via controlled precipitation by reacting lead(II) nitrate with sodium hexanedioate in a 1:1 molar ratio under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Post-synthesis, the product should be washed with deionized water and ethanol to remove impurities. Characterization via X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylate bonds at ~1600 cm⁻¹). Elemental analysis (e.g., ICP-OES) verifies Pb content (40.5–42.5% as per specifications) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing lead(II) hexanedioate?

- Methodological Answer : A combination of techniques ensures comprehensive analysis:

Q. How can researchers assess the solubility and stability of lead(II) hexanedioate in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests by dissolving the compound in solvents (e.g., water, ethanol, DMSO) under controlled temperatures (25°C, 50°C). Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect decomposition (e.g., absorbance shifts). For aqueous stability, measure pH-dependent solubility and use chelation titrations (e.g., EDTA) to track Pb²⁺ release .

Q. What protocols ensure safe handling and storage of lead(II) hexanedioate in laboratory settings?

- Methodological Answer : Store in airtight, labeled containers at room temperature, away from light and moisture. Use fume hoods during synthesis to avoid inhalation of Pb-containing dust. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Regularly monitor lab surfaces for contamination using wipe tests analyzed via atomic absorption spectroscopy (AAS) .

Q. How can researchers validate the stoichiometry of lead(II) hexanedioate synthesis?

- Methodological Answer : Employ gravimetric analysis by filtering and drying the precipitate to calculate yield. Confirm stoichiometry via EDTA titration for Pb²⁺ content and ion chromatography for hexanedioate ions. Theoretical vs. experimental mass ratios should align within ±2% error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of lead(II) hexanedioate?

- Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or VASP can model the compound’s geometry, bond lengths, and frontier molecular orbitals. Compare computed IR spectra with experimental data to validate accuracy. Solvation effects can be incorporated via implicit solvent models (e.g., COSMO) to study aqueous reactivity .

Q. What experimental strategies resolve discrepancies in reported thermal decomposition temperatures for lead(II) hexanedioate?

- Methodological Answer : Discrepancies often arise from variations in heating rates or atmospheric conditions. Use simultaneous TGA-DSC under inert (N₂) and oxidative (air) atmospheres to isolate decomposition pathways. Statistical error analysis (e.g., standard deviation across triplicate runs) and replication under standardized protocols (e.g., 10°C/min heating rate) enhance reproducibility .

Q. How can in situ spectroscopic methods (e.g., Raman) monitor real-time structural changes during lead(II) hexanedioate decomposition?

Q. What statistical approaches are suitable for analyzing contradictory data on lead(II) hexanedioate’s environmental persistence?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to compare degradation rates across studies, accounting for variables like pH, temperature, and microbial activity. Use error-bar plots to visualize uncertainty and conduct sensitivity analyses to identify dominant factors. Meta-analyses of published datasets can reconcile contradictions .

Q. How can hybrid experimental designs integrate lead(II) hexanedioate into functional materials (e.g., catalysts or sensors)?

- Methodological Answer :

Explore sol-gel synthesis to embed the compound into silica matrices for catalytic applications. Characterize composite materials using BET surface area analysis and SEM-EDS for elemental mapping. Electrochemical testing (e.g., cyclic voltammetry) evaluates sensor performance for heavy metal detection. Compare results with control samples lacking lead(II) hexanedioate .

Notes on Data Integrity and Reproducibility

- Data Contradictions : Address inconsistencies by documenting all experimental parameters (e.g., reagent purity, instrument calibration) and sharing raw datasets in appendices .

- Ethical Compliance : Adhere to institutional safety protocols for Pb handling and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.